Bcl-2-IN-17

Bcl-2 inhibition Molecular weight Chemical structure

Bcl-2-IN-17 (CAS 1321801-22-2) is a phenylpyrazole-derived Bcl-2 inhibitor with a unique chemotype for orthogonal target validation. Its distinct scaffold enables researchers to confirm on-target Bcl-2 effects while excluding chemotype-specific off-target activity—critical for rigorous mechanism-of-action studies. For experimental reproducibility, only this exact entity (C29H21N3O3, MW 459.50) ensures intended target engagement. Pre-established DMSO-based in vivo formulation protocols accelerate preclinical xenograft models in hematologic malignancies. Verify stock and request a quote today.

Molecular Formula C29H21N3O3
Molecular Weight 459.5 g/mol
Cat. No. B12373969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-2-IN-17
Molecular FormulaC29H21N3O3
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=CC(=O)NC5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C29H21N3O3/c33-27(30-25-15-12-21(13-16-25)29(34)35)17-14-24-19-32(26-8-2-1-3-9-26)31-28(24)23-11-10-20-6-4-5-7-22(20)18-23/h1-19H,(H,30,33)(H,34,35)/b17-14-
InChIKeyWBNVRLJYZZLWQA-VKAVYKQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bcl-2-IN-17: A Phenylpyrazole Bcl-2 Inhibitor for Targeted Apoptosis Research


Bcl-2-IN-17 is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which is a critical regulator of the intrinsic apoptotic pathway. It belongs to a class of phenylpyrazole derivatives designed to disrupt the anti-apoptotic function of Bcl-2, thereby promoting programmed cell death in cancer cells. The compound is identified by CAS number 1321801-22-2, has a molecular formula of C29H21N3O3, and a molecular weight of 459.50 g/mol . Its biological activity is defined by its ability to inhibit the Bcl-2 anti-apoptotic protein, making it a research tool for studying Bcl-2-mediated diseases [1].

Bcl-2-IN-17 Procurement: Why Generic Bcl-2 Inhibitor Substitution Risks Experimental Failure


While the Bcl-2 inhibitor class includes several well-characterized compounds such as Venetoclax and Navitoclax, the precise potency, selectivity profile, and physicochemical properties of Bcl-2-IN-17 are unique to its specific chemical structure, which is defined by a phenylpyrazole core . Unlike more broadly studied inhibitors, published quantitative data on Bcl-2-IN-17's IC50 values, target selectivity, and in vivo performance are not currently available in the public domain [1]. Therefore, any attempt to substitute Bcl-2-IN-17 with a generic Bcl-2 inhibitor in a pre-optimized assay would introduce unquantified variables regarding target engagement, cellular potency, and potential off-target effects, thereby invalidating experimental reproducibility. For studies where the specific compound Bcl-2-IN-17 was used, only the exact same chemical entity can ensure the intended biological outcome.

Bcl-2-IN-17: A Comparative Analysis of Verifiable Differentiation Against Standard Bcl-2 Inhibitors


Bcl-2-IN-17 Molecular Identity vs. Venetoclax and Navitoclax

Bcl-2-IN-17 is a chemically distinct entity from the clinically approved Bcl-2 inhibitor Venetoclax (ABT-199) and the dual inhibitor Navitoclax (ABT-263). Its IUPAC name is 4-[[(2Z)-3-[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]-1-oxo-2-propen-1-yl]amino]benzoic acid, and it features a phenylpyrazole core structure. This differs fundamentally from Venetoclax's tetrahydropyran- and chlorophenyl-based structure and Navitoclax's sulfonamide-bearing scaffold. These structural differences are likely to translate into distinct binding interactions, target selectivity, and pharmacokinetic profiles, although direct comparative data are not publicly available. The molecular weight of Bcl-2-IN-17 is 459.50 g/mol .

Bcl-2 inhibition Molecular weight Chemical structure

Bcl-2-IN-17 vs. Bcl-2-IN-15: Comparative In Vitro Potency Assessment

Bcl-2-IN-17 is a member of a series of phenylpyrazole compounds designed as Bcl-2 inhibitors. Within this series, a closely related analog, Bcl-2-IN-15 (Compound 13d), has a reported IC50 of 363 nM for Bcl-2 inhibition . While the exact IC50 for Bcl-2-IN-17 has not been disclosed, its distinct chemical structure (featuring a naphthalenyl substitution) suggests a potentially different activity profile. Direct head-to-head comparison is needed to quantify the relative potency of Bcl-2-IN-17 versus Bcl-2-IN-15.

Bcl-2 inhibition IC50 Structure-activity relationship

Bcl-2-IN-17 Solubility and Formulation Data for In Vivo Studies

Bcl-2-IN-17 exhibits typical solubility in DMSO, with a standard stock concentration of 10 mM achievable . For in vivo applications, multiple formulation protocols have been established, including a DMSO:Tween 80:Saline (10:5:85) mixture and a DMSO:PEG300:Tween 80:Saline (10:40:5:45) mixture. These pre-optimized formulations provide a practical advantage for researchers, reducing the time and resources needed to develop suitable dosing vehicles. This is a practical differentiation from compounds without established solubility and formulation guidance, directly impacting the feasibility of in vivo experiments.

Solubility In vivo formulation DMSO

Bcl-2-IN-17 Applications: Optimized Scenarios for Bcl-2-Dependent Disease Research


Apoptosis Mechanism Studies in Bcl-2-Dependent Cell Lines

Bcl-2-IN-17 is optimally employed in research aimed at elucidating the role of the Bcl-2 protein in apoptosis. Its primary application is in cell-based assays using cancer cell lines with known Bcl-2 overexpression or dependency. The compound's defined solubility profile facilitates its use in in vitro models to probe the mitochondrial apoptotic pathway. While specific cellular IC50 values are not publicly available, the compound's intended mechanism as a Bcl-2 inhibitor makes it a suitable tool for confirming Bcl-2's anti-apoptotic function in a given cellular context, provided appropriate experimental controls are used.

In Vivo Xenograft Studies for Bcl-2-Targeted Cancer Therapy

For researchers investigating the therapeutic potential of Bcl-2 inhibition in vivo, Bcl-2-IN-17 offers a defined formulation pathway. The availability of detailed in vivo formulation guides, including DMSO-based vehicles , allows for direct application in preclinical xenograft models. This is particularly valuable for studies where the goal is to assess tumor growth inhibition in cancers characterized by Bcl-2 overactivation, such as certain hematologic malignancies. The pre-established formulation methods reduce the initial barrier to in vivo experimentation, enabling a more rapid transition from in vitro validation to animal model testing.

Chemical Biology and Target Validation Studies

Bcl-2-IN-17, as a chemically distinct phenylpyrazole derivative, serves as a useful probe in chemical biology. Its unique scaffold, as compared to the clinical inhibitors Venetoclax and Navitoclax, allows for the orthogonal validation of Bcl-2 as a target. By comparing the effects of Bcl-2-IN-17 with those of structurally unrelated Bcl-2 inhibitors, researchers can strengthen conclusions about target specificity and rule out off-target effects associated with a particular chemotype. This application is critical in target deconvolution and mechanism-of-action studies, where using multiple chemical probes with different binding modes is standard practice .

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